N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-6-12(19)8-15-16(10)20-18(26-15)22(9-13-4-3-5-24-13)17(23)14-7-11(2)21-25-14/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQXLECBZYKWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC(=NO4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 351.81 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains and fungi. The presence of chlorine and other substituents enhances their efficacy against pathogens.
Anti-Tubercular Activity
A related class of compounds has been evaluated for anti-tubercular activity. Studies have reported that derivatives with similar structural features demonstrated inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . This suggests that this compound may also exhibit potential in combating tuberculosis.
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds. Preliminary studies on related benzothiazole derivatives indicate low toxicity against human cell lines (e.g., HEK-293 cells), suggesting a favorable safety margin for further development .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
- DNA Binding : Some benzothiazole derivatives have shown the ability to intercalate with DNA, leading to inhibition of replication.
- Receptor Modulation : Interaction with specific receptors can modulate cellular responses, contributing to their therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced antimicrobial activity.
Study 2: Anti-Tubercular Screening
In another investigation focused on anti-tubercular agents, several derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. Among them, compounds with similar structural motifs to this compound showed promising results with low IC50 values .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits promising biological activities that can be harnessed for therapeutic purposes. The presence of the benzothiazole and oxazole moieties contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole scaffolds often display antibacterial and antifungal properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli . The specific compound may similarly possess such antimicrobial effects, warranting further investigation through in vitro and in vivo studies.
Anticancer Potential
The structural components of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide suggest potential activity against cancer cells. Compounds with similar frameworks have been documented to exhibit cytotoxic effects on various cancer cell lines . Investigating this compound's ability to induce apoptosis or inhibit proliferation in cancer cells could lead to novel anticancer therapies.
Drug Development
The unique chemical structure allows for modifications that could enhance its efficacy or reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing the compound for therapeutic use. The ability to synthesize derivatives with improved biological profiles makes this compound a valuable candidate in drug discovery programs.
Agricultural Applications
Beyond medicinal uses, this compound may find applications in agriculture as a pesticide or fungicide. The antifungal properties observed in related compounds suggest potential utility in protecting crops from fungal pathogens .
Case Studies and Research Findings
Several studies have highlighted the importance of benzothiazole derivatives in various applications:
These findings underscore the versatility and potential of compounds like this compound in addressing critical health and agricultural challenges.
Comparison with Similar Compounds
Physicochemical Properties
Molecular weights and functional group influences:
Key Observations:
Spectroscopic and Structural Insights
- NMR Analysis: highlights that substituent positions (e.g., chloro vs. nitro groups) induce distinct chemical shifts in regions A (positions 39–44) and B (29–36) of similar molecules. This suggests that the target compound’s NMR profile would differ from analogs with nitro or methoxy substituents .
- IR Data: Carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl stretches (~700 cm⁻¹) are consistent across benzothiazole carboxamides, as seen in compounds .
Pharmacological Implications
- Electron-Withdrawing Groups: The 6-chloro substituent on the benzothiazole core (target compound) may enhance binding affinity to hydrophobic enzyme pockets compared to electron-donating groups (e.g., methoxy in ).
- Metabolic Stability: The furan ring in the target compound could confer resistance to oxidative metabolism relative to phenyl or thiadiazole groups in analogs like 4g or BP 27385 .
Q & A
Q. What are the recommended synthetic routes for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide?
- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Formation of the benzothiazole core by reacting 2-amino-5-chloro-4-methylthiazole with chloroacetyl chloride in dioxane/triethylamine under ambient conditions . (ii) Coupling the benzothiazole intermediate with furan-2-ylmethylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to introduce the furan-methyl moiety. (iii) Final cyclization of the oxazole ring using acetic anhydride or POCl₃ as a dehydrating agent. Key parameters include maintaining anhydrous conditions during coupling and optimizing reaction temperatures (20–80°C) to minimize side reactions.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and methyl groups on benzothiazole, furan-methyl linkage). For example, the furan proton signals typically appear at δ 6.2–7.4 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology :
- In vitro cytotoxicity : Screen against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays, given the benzothiazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Core modifications : Replace the oxazole ring with 1,2,4-oxadiazole or triazole to enhance metabolic stability. For instance, oxadiazole derivatives showed improved IC₅₀ values in kinase inhibition .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to modulate electronic effects and binding affinity .
- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR’s hydrophobic pocket), prioritizing derivatives with lower binding energies .
Q. How to resolve contradictions in biological data across different assays?
- Case Example : If the compound shows high cytotoxicity in melanoma cells (IC₅₀ = 1.2 µM) but low kinase inhibition (IC₅₀ > 10 µM):
- Hypothesis : Off-target effects or pro-apoptotic mechanisms unrelated to kinase activity.
- Validation : Perform RNA-seq to identify differentially expressed genes (e.g., Bcl-2, caspase-3) and siRNA knockdowns to confirm pathways .
Q. What advanced analytical techniques are critical for studying degradation products or metabolites?
- Methodology :
- LC-MS/MS : Identify major metabolites using human liver microsomes (HLMs) and compare fragmentation patterns with synthetic standards.
- NMR-based structural elucidation : Assign peaks to oxidation products (e.g., sulfoxide formation on benzothiazole) .
Methodological Tables
Table 1 : Key spectral data for structural validation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | -CH₃ (benzothiazole): δ 2.4 ppm; Furan H: δ 6.3–7.1 | |
| ¹³C NMR | Oxazole C=O: δ 165–170 ppm | |
| IR (KBr) | C=O stretch: 1680–1720 cm⁻¹ |
Table 2 : Representative biological activity data
| Assay Type | Target/Cell Line | Result (IC₅₀) | Comparison | Reference |
|---|---|---|---|---|
| Cytotoxicity | Melanoma (A375) | 1.2 µM | Doxorubicin: 0.8 µM | |
| Kinase Inhibition | EGFR | 8.5 µM | Gefitinib: 0.03 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
